molecular formula C9H6F2O B6173161 (2E)-3-(3,4-difluorophenyl)prop-2-enal CAS No. 1334528-90-3

(2E)-3-(3,4-difluorophenyl)prop-2-enal

Cat. No.: B6173161
CAS No.: 1334528-90-3
M. Wt: 168.1
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Description

(2E)-3-(3,4-difluorophenyl)prop-2-enal is an organic compound characterized by the presence of a difluorophenyl group attached to a propenal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-difluorophenyl)prop-2-enal typically involves the reaction of 3,4-difluorobenzaldehyde with propenal under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-difluorophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)propanoic acid.

    Reduction: 3-(3,4-difluorophenyl)propan-2-ol.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

(2E)-3-(3,4-difluorophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-difluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,4-dichlorophenyl)prop-2-enal
  • (2E)-3-(3,4-dimethylphenyl)prop-2-enal
  • (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal

Uniqueness

(2E)-3-(3,4-difluorophenyl)prop-2-enal is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1334528-90-3

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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